Cy5 acid(mono so3)
Overview
Description
Cy5 acid (mono SO3) is a derivative of the cyanine dye family, specifically a sulfonated form of Cy5. Cyanine dyes are known for their vibrant fluorescence properties, making them highly valuable in various scientific applications. Cy5 acid (mono SO3) is particularly noted for its use in fluorescence imaging and labeling due to its excellent photostability and high quantum yield .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy5 acid (mono SO3) typically involves the sulfonation of Cy5 dye. The process begins with the preparation of Cy5 dye, which is synthesized through a condensation reaction between a quaternary ammonium salt and a benzothiazole derivative. The sulfonation is then carried out using sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group .
Industrial Production Methods
In industrial settings, the production of Cy5 acid (mono SO3) follows a similar synthetic route but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity. The final product is purified through techniques like recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Cy5 acid (mono SO3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the electronic properties of the dye, affecting its fluorescence characteristics.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield different reduced forms of the dye .
Scientific Research Applications
Cy5 acid (mono SO3) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in fluorescence microscopy for imaging cellular structures and processes.
Medicine: Utilized in diagnostic imaging and as a marker in flow cytometry.
Industry: Applied in the development of fluorescent dyes for various industrial applications .
Mechanism of Action
The mechanism of action of Cy5 acid (mono SO3) primarily involves its fluorescence properties. When excited by light of a specific wavelength, the compound emits light at a longer wavelength, which can be detected and measured. This fluorescence is due to the electronic transitions within the dye molecule, specifically the movement of electrons between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The presence of the sulfonic acid group enhances the solubility and stability of the dye, making it more effective in various applications .
Comparison with Similar Compounds
Similar Compounds
Cy3 acid (mono SO3): Another sulfonated cyanine dye with similar applications but different spectral properties.
Cy5.5 acid (mono SO3): A derivative with a longer wavelength emission, used for deeper tissue imaging.
Cy7 acid (mono SO3): Known for its near-infrared fluorescence, suitable for in vivo imaging .
Uniqueness
Cy5 acid (mono SO3) stands out due to its balance of photostability, quantum yield, and solubility. Its emission wavelength is ideal for many fluorescence-based applications, providing a good compromise between resolution and penetration depth .
Properties
IUPAC Name |
4-[(2Z)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44N2O5S/c1-34(2)27-17-10-12-19-29(27)36(24-14-6-9-23-33(38)39)31(34)21-7-5-8-22-32-35(3,4)28-18-11-13-20-30(28)37(32)25-15-16-26-43(40,41)42/h5,7-8,10-13,17-22H,6,9,14-16,23-26H2,1-4H3,(H-,38,39,40,41,42) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAZDWJBELMOFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501099853 | |
Record name | 3H-Indolium, 2-[(1E,3E,5E)-5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-, inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501099853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
644979-16-8 | |
Record name | 3H-Indolium, 2-[(1E,3E,5E)-5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-, inner salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=644979-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Indolium, 2-[(1E,3E,5E)-5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-, inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501099853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[5-[1-Carboxypentyl-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene]-penta-1,3-dienyl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium hydroxide, inner salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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